molecular formula C13H13ClN2O3 B2381023 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide CAS No. 832737-19-6

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B2381023
CAS No.: 832737-19-6
M. Wt: 280.71
InChI Key: LWJMICYZGOIFLF-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound is known for its unique structure, which includes a furan ring, a chlorinated phenoxy group, and a carbohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide typically involves the reaction of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbohydrazide group to amines or other reduced forms.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds to 5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide include:

The uniqueness of this compound lies in its combination of a furan ring, a chlorinated phenoxy group, and a carbohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2-chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-3-2-4-10(14)12(8)18-7-9-5-6-11(19-9)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJMICYZGOIFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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